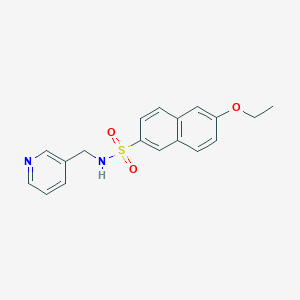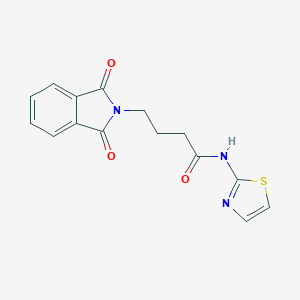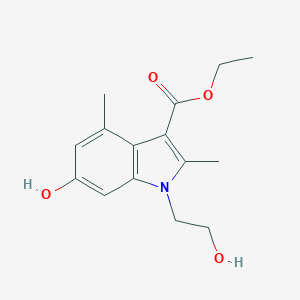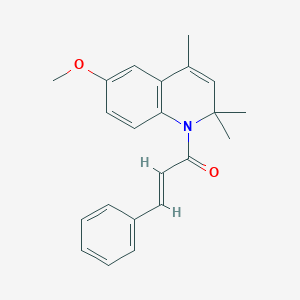
6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide is a chemical compound with a complex structure that includes a naphthalene ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene sulfonamide core, followed by the introduction of the ethoxy group and the pyridinylmethyl group. Common reagents used in these reactions include sulfonyl chlorides, ethyl alcohol, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of solvents, the management of by-products, and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Conditions typically involve acidic or basic environments.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst. Conditions often require an inert atmosphere.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3). Conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
- 6-ethoxy-N2-(2-furanylmethyl)-N4-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
332021-94-0 |
|---|---|
Molecular Formula |
C18H18N2O3S |
Molecular Weight |
342.4g/mol |
IUPAC Name |
6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-2-23-17-7-5-16-11-18(8-6-15(16)10-17)24(21,22)20-13-14-4-3-9-19-12-14/h3-12,20H,2,13H2,1H3 |
InChI Key |
JADUFKLVIMQEBP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B361007.png)
![8-phenoxy-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B361010.png)
![5-Methyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-amine](/img/structure/B361013.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B361019.png)
![O-cyclohexyl N-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate](/img/structure/B361021.png)
![6-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B361039.png)
![3-(Methylsulfanyl)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B361045.png)
![N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B361047.png)


![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B361084.png)
![4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B361090.png)

![5-[5-(3-Bromophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B361109.png)
